molecular formula C13H23NO3S B14067878 1-Hexanamine, 4-methylbenzenesulfonate CAS No. 107035-91-6

1-Hexanamine, 4-methylbenzenesulfonate

Katalognummer: B14067878
CAS-Nummer: 107035-91-6
Molekulargewicht: 273.39 g/mol
InChI-Schlüssel: RVHJSVLTORPZIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hexanamine, 4-methylbenzenesulfonate is an organic compound that combines the properties of 1-hexanamine and 4-methylbenzenesulfonate. It is often used in various chemical processes and has applications in multiple scientific fields. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexanamine, 4-methylbenzenesulfonate can be synthesized through the reaction of 1-hexanamine with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hexanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Bases and Acids: Triethylamine, hydrochloric acid, and sulfuric acid are often used to facilitate various reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Hexanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-hexanamine, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

    1-Hexanamine: A primary aliphatic amine with similar reactivity but lacking the sulfonate group.

    4-Methylbenzenesulfonate: A sulfonate ester that shares the sulfonate group but lacks the amine functionality.

Uniqueness: 1-Hexanamine, 4-methylbenzenesulfonate is unique due to its combination of an amine and a sulfonate group, allowing it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a valuable compound in various chemical and industrial processes.

Eigenschaften

CAS-Nummer

107035-91-6

Molekularformel

C13H23NO3S

Molekulargewicht

273.39 g/mol

IUPAC-Name

hexan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C6H15N/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7/h2-5H,1H3,(H,8,9,10);2-7H2,1H3

InChI-Schlüssel

RVHJSVLTORPZIQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.